molecular formula C19H13Cl2NO3S B2855304 2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate CAS No. 338785-71-0

2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate

Cat. No.: B2855304
CAS No.: 338785-71-0
M. Wt: 406.28
InChI Key: NKHVNZHAHWAZRC-UHFFFAOYSA-N
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Description

2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate is a complex organic compound with a unique structure that includes chlorinated phenyl groups, a pyridiniumolate moiety, and a sulfanyl linkage

Mechanism of Action

Target of Action

The primary target of this compound is sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, which is detrimental to the growth and reproduction of fungi .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the cell membrane, thereby inhibiting fungal growth .

Pharmacokinetics

Similar compounds like difenoconazole have been found to be practically immobile in soil, with strong adsorption to soil particles and low potential to leach below the top soil layer . This suggests that the compound may have similar properties, but further studies are needed to confirm this.

Result of Action

The inhibition of ergosterol synthesis by the compound leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane’s structure and function, which inhibits the growth and reproduction of the fungi . This makes the compound an effective antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(4-chlorophenoxy)acetophenone with a suitable thiol reagent under controlled conditions. The reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 115°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenoxyphenyl)oxirane
  • 2-Chloro-4-(4-chlorophenoxy)acetophenone
  • 4-(4-Chlorophenoxy)phenol

Uniqueness

2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate is unique due to its combination of chlorinated phenyl groups and a pyridiniumolate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3S/c20-13-4-6-14(7-5-13)25-15-8-9-16(17(21)11-15)18(23)12-26-19-3-1-2-10-22(19)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHVNZHAHWAZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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